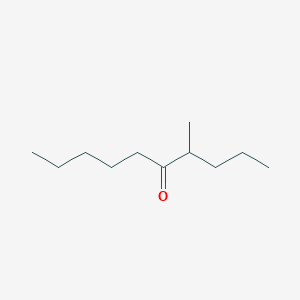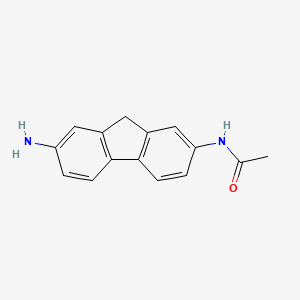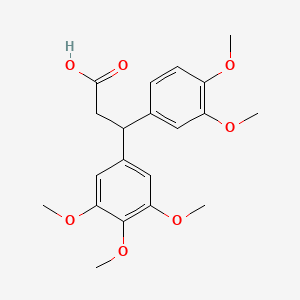
4,4'-(4-Methylpentane-2,2-diyl)bis(2-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 g/mol . This compound is also known by several other names, including 2,2-(4-Hydroxyphenyl)-4-methylpentane and 4,4’-Isobutylethylidenediphenol . It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon atom.
Métodos De Preparación
The synthesis of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function . The pathways involved include the activation or inhibition of gene expression related to hormone-responsive elements.
Comparación Con Compuestos Similares
4,4’-(4-Methylpentane-2,2-diyl)bis(2-methylphenol) is unique among bisphenol compounds due to its specific structure and properties. Similar compounds include:
Bisphenol A (BPA): Widely used in the production of plastics and resins, but with more pronounced endocrine-disrupting effects.
Bisphenol S (BPS): Used as a BPA substitute, with similar applications but different chemical properties.
Bisphenol F (BPF): Another BPA alternative, used in various industrial applications.
Each of these compounds has distinct chemical and physical properties, influencing their suitability for different applications and their potential health and environmental impacts.
Propiedades
Número CAS |
50628-55-2 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy-3-methylphenyl)-4-methylpentan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)12-20(5,16-6-8-18(21)14(3)10-16)17-7-9-19(22)15(4)11-17/h6-11,13,21-22H,12H2,1-5H3 |
Clave InChI |
RRTAHSFLJWLXKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(CC(C)C)C2=CC(=C(C=C2)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)


![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11964766.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![5-(Diethylamino)-2-((E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11964801.png)
